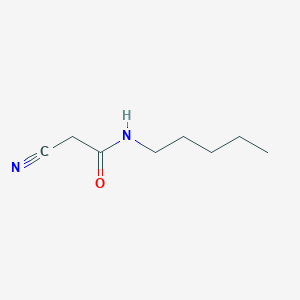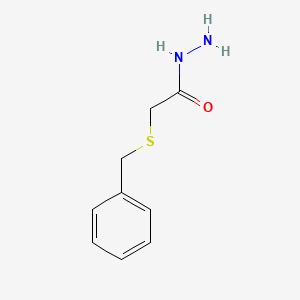
4-(Benzylthio)phenol
Descripción general
Descripción
4-(Benzylthio)phenol is an organic compound with the chemical formula C13H12OS. It is a white crystalline solid with a characteristic phenolic odor. This compound is notable for its role as an intermediate in organic synthesis and its applications in various fields such as chemistry, biology, and industry .
Mecanismo De Acción
Target of Action
Phenolic compounds, which 4-(benzylthio)phenol is a part of, are known to interact with a wide range of biological targets, including proteins, enzymes, and cellular structures .
Mode of Action
Phenolic compounds are known for their ability to interact with biological targets through various mechanisms, such as hydrogen bonding, hydrophobic effects, and covalent binding . These interactions can lead to changes in the structure and function of the targets, thereby affecting cellular processes.
Biochemical Pathways
Phenolic compounds, including this compound, are primarily biosynthesized through the shikimate and phenylpropanoid pathways . These pathways are responsible for the production of a wide range of phenolic compounds, which play crucial roles in plant defense mechanisms, reproduction, and interaction with the environment .
Pharmacokinetics
Phenolic compounds are known to have low oral bioavailability due to extensive metabolism by phase 1 (cyp p450 family) and phase 2 (udp-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota . Despite their poor bioavailability, phenolic compounds and their metabolites possess many biological properties .
Result of Action
Phenolic compounds are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects . These effects are primarily due to their ability to interact with various biological targets and influence cellular processes.
Action Environment
The action of this compound, like other phenolic compounds, can be influenced by various environmental factors. For instance, the biosynthesis of phenolic compounds in plants can be affected by different environmental conditions, such as light, temperature, and stress . Additionally, the stability and efficacy of phenolic compounds can be influenced by factors such as pH, temperature, and the presence of other compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(Benzylthio)phenol involves a nucleophilic aromatic substitution reaction. The process typically starts with 4-mercaptophenol and benzyl chloride. The reaction is carried out in the presence of triethylamine and chloroform as a solvent. The mixture is heated to reflux for several hours, resulting in the formation of this compound .
Reaction Conditions:
Reagents: 4-mercaptophenol, benzyl chloride, triethylamine
Solvent: Chloroform
Temperature: Reflux
Time: Approximately 6 hours
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and safety .
Análisis De Reacciones Químicas
Types of Reactions
4-(Benzylthio)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Sodium dichromate (Na2Cr2O7) or Fremy’s salt (potassium nitrosodisulfonate)
Reduction: Sodium borohydride (NaBH4) or tin(II) chloride (SnCl2)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3)
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound
Aplicaciones Científicas De Investigación
4-(Benzylthio)phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various biologically active compounds.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties in drug development.
Industry: Utilized as an antioxidant and preservative in various products.
Comparación Con Compuestos Similares
Similar Compounds
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
4-Methylphenol (p-Cresol): Similar structure but with a methyl group instead of a benzylthio group.
4-Chlorophenol: Contains a chlorine atom instead of a benzylthio group.
Uniqueness
4-(Benzylthio)phenol is unique due to the presence of the benzylthio group, which imparts distinct chemical properties and reactivity compared to other phenolic compounds. This group enhances its ability to participate in specific chemical reactions and interact with biological molecules .
Propiedades
IUPAC Name |
4-benzylsulfanylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12OS/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9,14H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMOBLWTCSCLLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407560 | |
| Record name | 4-benzylsulfanylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30519-03-0 | |
| Record name | 4-benzylsulfanylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-amino-N-cyclopentyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1276829.png)
![5-Chloro-2-[(4-chlorobenzyl)oxy]benzoic acid](/img/structure/B1276833.png)


